Cas no 1366316-11-1 ((3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid
- 1366316-11-1
- EN300-1164725
- (3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
-
- インチ: 1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(6-11(17)18)9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1
- InChIKey: CBHNTOANZZGIEL-SNVBAGLBSA-N
- ほほえんだ: BrC1=CN=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 344.03717g/mol
- どういたいしつりょう: 344.03717g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164725-0.05g |
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
1366316-11-1 | 0.05g |
$1020.0 | 2023-06-08 | ||
Enamine | EN300-1164725-5.0g |
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
1366316-11-1 | 5g |
$3520.0 | 2023-06-08 | ||
Enamine | EN300-1164725-500mg |
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
1366316-11-1 | 500mg |
$809.0 | 2023-10-03 | ||
Enamine | EN300-1164725-10000mg |
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
1366316-11-1 | 10000mg |
$3622.0 | 2023-10-03 | ||
Enamine | EN300-1164725-0.1g |
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
1366316-11-1 | 0.1g |
$1068.0 | 2023-06-08 | ||
Enamine | EN300-1164725-0.5g |
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
1366316-11-1 | 0.5g |
$1165.0 | 2023-06-08 | ||
Enamine | EN300-1164725-0.25g |
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
1366316-11-1 | 0.25g |
$1117.0 | 2023-06-08 | ||
Enamine | EN300-1164725-1.0g |
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
1366316-11-1 | 1g |
$1214.0 | 2023-06-08 | ||
Enamine | EN300-1164725-250mg |
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
1366316-11-1 | 250mg |
$774.0 | 2023-10-03 | ||
Enamine | EN300-1164725-2500mg |
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
1366316-11-1 | 2500mg |
$1650.0 | 2023-10-03 |
(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acidに関する追加情報
Introduction to (3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic Acid (CAS No. 1366316-11-1)
(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 1366316-11-1, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including a chiral center and a brominated pyridine moiety, make it a valuable building block for the creation of novel therapeutic agents.
The< strong>5-bromopyridin-2-yl substituent in the molecule is particularly noteworthy, as it introduces a region of high reactivity that can be exploited in various synthetic pathways. This feature has been leveraged in recent studies to develop new inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The< strong>tert-butoxy carbonylamino group provides stability to the molecule during synthetic processes, ensuring that it remains intact under various reaction conditions. This stability is crucial for maintaining the integrity of the compound during multi-step syntheses.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that can modulate the activity of key enzymes implicated in metabolic disorders. One such area of interest is the development of inhibitors for acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid synthesis. The< strong>(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid structure has been investigated as a potential lead compound for such inhibitors due to its ability to interact with the active site of ACC.
Studies have demonstrated that derivatives of this compound can exhibit potent inhibitory effects on ACC, leading to reduced fatty acid synthesis and potentially mitigating conditions associated with metabolic syndrome. The chiral center at the third position of the propanoic acid moiety plays a crucial role in determining the binding affinity and specificity of these inhibitors. The< strong>3R-configuration has been found to be particularly effective in achieving high selectivity for ACC over related enzymes.
The< strong>5-bromopyridin-2-yl group not only enhances reactivity but also allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions have been utilized to introduce diverse aryl and heteroaryl groups onto the pyridine ring, expanding the chemical space available for drug discovery. Such modifications have led to the identification of novel compounds with enhanced pharmacological properties.
In addition to its role in developing ACC inhibitors, this compound has also been explored as a precursor for synthesizing other therapeutic agents. For instance, its structure can be modified to create kinase inhibitors targeting pathways involved in cancer progression. The< strong>tert-butoxy carbonylamino group serves as a protective group during synthetic modifications, allowing for selective deprotection when needed.
The growing interest in this compound is reflected in the increasing number of patents and publications detailing its synthetic applications and biological activities. Researchers are continuously exploring new ways to utilize its unique structural features for drug development. The ability to fine-tune its properties through structural modifications makes it an invaluable tool in medicinal chemistry.
The synthesis of< strong>(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key steps include the protection of the amino group, introduction of the brominated pyridine moiety, and installation of the chiral center. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications.
The biological evaluation of derivatives derived from this compound has revealed promising activities against various disease targets. For example, certain analogs have shown inhibitory effects on Janus kinases (JAKs), which are implicated in inflammatory diseases such as rheumatoid arthritis. The< strong>5-bromopyridin-2-yl group interacts with specific residues in the JAK active site, modulating their enzymatic activity.
The development of novel pharmaceutical agents often involves iterative optimization cycles where structural modifications are made based on biological data. The< strong>(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid scaffold provides a flexible platform for such optimizations, allowing chemists to explore diverse chemical space efficiently.
In conclusion, (3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid (CAS No. 1366316-11-1) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. Continued exploration of its synthetic applications and biological activities will likely lead to further advancements in drug discovery and development.
1366316-11-1 ((3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid) 関連製品
- 1094372-46-9(1-cyclopropyl-3-(2-methylfuran-3-yl)propane-1,3-dione)
- 2229359-20-8(1-(1-bromopropan-2-yl)-2,3,4-trimethoxybenzene)
- 1261926-98-0(2-Methoxy-4-(4-methylthiophenyl)phenol)
- 1261575-42-1(2-(2,3-Difluorophenyl)pyridine-4-carboxylic acid)
- 1346692-26-9(5-(2-Chloro-5-fluorophenyl)nicotinic acid)
- 1806946-30-4(3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile)
- 72782-76-4(Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride)
- 2229100-70-1(tert-butyl 4-1-(piperidin-4-yl)ethylpiperidine-1-carboxylate)
- 1132814-62-0(Ethyl 2-[1-(benzoylamino)cyclobutyl]propionate)
- 150932-26-6(3-methylpiperidine-1-carbonitrile)



